molecular formula C15H13N3OS B2491076 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol CAS No. 29213-07-8

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol

Cat. No.: B2491076
CAS No.: 29213-07-8
M. Wt: 283.35
InChI Key: HIPWOSXSDRYMFG-UHFFFAOYSA-N
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Description

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is a complex organic compound that features a triazole ring, a naphthol group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by subsequent reactions to introduce the naphthol and allyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol involves its interaction with molecular targets through its functional groups. The triazole ring can participate in hydrogen bonding and coordination with metal ions, while the naphthol group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is unique due to the presence of both the naphthol and triazole groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions and applications that are not possible with similar compounds lacking one of these groups.

Properties

IUPAC Name

3-(3-hydroxynaphthalen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-7-18-14(16-17-15(18)20)12-8-10-5-3-4-6-11(10)9-13(12)19/h2-6,8-9,19H,1,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPWOSXSDRYMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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